REACTION_CXSMILES
|
Cl[C:2](Cl)(C)[C:3]([C:5]1[CH:10]=[CH:9][C:8]([CH2:11][CH:12]([CH3:14])[CH3:13])=[CH:7][CH:6]=1)=[O:4].[OH-:17].[Na+].[OH2:19].[C:20]1(C)C(C)=CC=CC=1>>[CH2:11]([C:8]1[CH:7]=[CH:6][C:5]([C:3]([OH:4])([CH3:2])[C:20]([OH:19])=[O:17])=[CH:10][CH:9]=1)[CH:12]([CH3:13])[CH3:14] |f:1.2|
|
Name
|
2,2-dichloro-1-(4-isobutyl-phenyl)-1-propanone
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)C1=CC=C(C=C1)CC(C)C)(C)Cl
|
Name
|
|
Quantity
|
7.2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 1 hour at this temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was brought to 200° C.
|
Type
|
CUSTOM
|
Details
|
the medium was decanted
|
Type
|
EXTRACTION
|
Details
|
the aqueous phases were re-extracted with ethyl ether
|
Type
|
EXTRACTION
|
Details
|
After acidification at pH=1 with concentrated hydrochloric acid, the medium was again extracted with ethyl ether
|
Type
|
WASH
|
Details
|
These last ethereal phases were washed with water
|
Type
|
CUSTOM
|
Details
|
dried on sodium sulphate
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)C1=CC=C(C=C1)C(C(=O)O)(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: PERCENTYIELD | 89.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |